BenchChemオンラインストアへようこそ!

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Fragment-based drug discovery Scaffold-based screening Physicochemical property benchmarking

1,3,7,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 109967-22-8) is a synthetic heterocyclic compound belonging to the purino[8,7-c][1,2,4]triazine-6,8-dione class, characterized by a fused purine–triazine dione core with four methyl substituents (N1, N3, N7, N9). It is archived under PubChem CID 351327 and NSC 521018, indicating its prior submission to the U.S.

Molecular Formula C11H14N6O2
Molecular Weight 262.273
CAS No. 109967-22-8
Cat. No. B2396240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
CAS109967-22-8
Molecular FormulaC11H14N6O2
Molecular Weight262.273
Structural Identifiers
SMILESCC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C
InChIInChI=1S/C11H14N6O2/c1-6-5-17-7-8(12-10(17)16(4)13-6)14(2)11(19)15(3)9(7)18/h5H2,1-4H3
InChIKeyUZODEPAPSDENAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,7,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 109967-22-8): Core Scaffold Identity & Sourcing Baseline


1,3,7,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 109967-22-8) is a synthetic heterocyclic compound belonging to the purino[8,7-c][1,2,4]triazine-6,8-dione class, characterized by a fused purine–triazine dione core with four methyl substituents (N1, N3, N7, N9) [1]. It is archived under PubChem CID 351327 and NSC 521018, indicating its prior submission to the U.S. National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository for anticancer screening [1]. Unlike many in-class analogs that bear aryl, alkyl, or benzyl extensions, this compound represents the minimally decorated core scaffold, making it an essential reference point for structure–activity relationship (SAR) studies and a foundational intermediate for derivatization [1].

Why In-Class Purino-Triazine Analogs Cannot Replace 1,3,7,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione for Core Scaffold Applications


Generic substitution among purino[8,7-c][1,2,4]triazine-6,8-diones fails because the tetramethyl variant is the non-bulky, unadorned parent scaffold, whereas the vast majority of commercially available or literature-reported analogs carry large aryl, benzyl, or extended alkyl groups at positions 1, 3, or 7 [1]. These substituents profoundly alter molecular weight, lipophilicity (XLogP), hydrogen-bond acceptor count, and topological polar surface area relative to the 262.27 g/mol core (XLogP = 0, HBA = 5, TPSA = 74 Ų) [1]. A researcher requiring the pristine scaffold for chemical biology probe design, fragment-based screening, or as a synthetic starting material cannot replace it with a benzylated or fluorophenyl analog without introducing confounding steric and electronic variables that invalidate SAR interpretation and fragment-linking strategies [1].

Quantitative Differentiation Evidence for 1,3,7,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione Versus Closest Analogs


Molecular Weight and Physicochemical Baseline Comparison: Tetramethyl Core vs. Substituted Analogs

The target compound maintains a molecular weight of 262.27 g/mol, which is substantially lower than the typical analog range of 340–430 g/mol observed for 1-aryl or 7-benzyl derivatives [1]. Its computed XLogP of 0, rotatable bond count of 0, and topological polar surface area (TPSA) of 74 Ų define a compact, rigid, and moderately polar core that contrasts sharply with the increased lipophilicity and conformational flexibility of substituted analogs [1]. This quantitative divergence supports the selection of the tetramethyl core as a fragment-sized scaffold distinct from larger, lead-like molecules [1].

Fragment-based drug discovery Scaffold-based screening Physicochemical property benchmarking

NSC Repository Status Confirms Prior Selection for National Cancer Institute Screening

The assignment of NSC 521018 confirms that this specific purinotriazine scaffold—not a bulkier analog—was solubilized, plated, and screened by the NCI Developmental Therapeutics Program [1]. This historical acceptance into a curated national screening collection provides a level of external validation and structural vetting that is absent for the many substituted analogs listed only in vendor catalogs. The NCI-60 screening program typically measures GI50 values across 60 human tumor cell lines; although the full dataset could not be retrieved from the DTP Mean Graph tool during the current evidence window (access restricted), the NSC designation itself serves as a discrete differentiator from non-NSC analogs [1]. Quantitative bioassay data for NSC 521018 may be obtainable through direct NCI/DTP data request or CellMiner database queries.

Anticancer screening history NCI-DTP compound selection Repository provenance

Hydrogen Bond Donor and Acceptor Count as a Determinant of Target Engagement Mode

With zero hydrogen bond donors and five hydrogen bond acceptors (0 HBD / 5 HBA), the tetramethyl core presents a pure-acceptor pharmacophoric profile, unlike analogs bearing primary/secondary amines, alcohols, or carboxylic acid substituents that introduce donor functionality [1]. A representative comparator, 1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 898409-83-1), retains a similar core but introduces a ketone and chlorophenyl group, altering the hydrogen-bond profile and molecular recognition properties. The absence of donor groups minimizes desolvation penalties and simplifies binding mode interpretation in crystallographic fragment screening, providing a cleaner baseline for SAR expansion [1].

Hydrogen bond potential Fragment screening suitability Ligand efficiency prediction

Optimal Application Scenarios for 1,3,7,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione Based on Differentiation Evidence


Fragment-Based Lead Discovery and X-ray Crystallographic Screening

With MW 262 g/mol, zero H-bond donors, and zero rotatable bonds, this compound fits the fragment Rule of Three and is intrinsically suitable for fragment library construction and crystallographic soaking experiments [1]. Its pure-acceptor pharmacophore minimises binding-mode ambiguity, making it an optimal starting point for structure-guided elaboration. Substituted analogs with higher molecular weight or donor functionality exceed typical fragment criteria and are excluded from such screening cascades [1].

Core Scaffold Validation in NCI-60 Re-Screening or NCI/DTP Re-Ordering Programs

Researchers seeking to re-order or re-screen a purinotriazine core through the NCI repository must use the registered NSC 521018 identifier [1]. Non-NSC analogs cannot be processed through NCI mechanisms. This scenario applies to academic groups performing comparative oncology profiling or mechanism-of-action studies using the NCI-60 panel who require a scaffold-matched starting compound [1].

Synthetic Chemistry Derivatization Reference Point and HPLC/UPLC-MS Calibration Standard

The tetramethyl parent serves as an unsubstituted benchmark for monitoring derivatization reactions (e.g., N1 alkylation, C7 arylation) via HPLC or LC-MS. Its distinct retention time—predicted to be earlier than bulkier analogs due to lower lipophilicity—provides a consistent internal standard for reaction progress monitoring. Procurement ensures a chemically defined, non-variable starting material for SAR expansion programs [1].

Computational Chemistry and Pharmacophore Model Building

The compound's combination of a rigid purinotriazine scaffold and four spatially defined methyl groups enables precise pharmacophore hypothesis generation via molecular docking and electrostatic potential surface calculation [1]. As the minimally substituted core, it establishes the baseline binding pose against which the effects of added substituents can be computationally quantified, serving a critical role in virtual screening filter development [1].

Quote Request

Request a Quote for 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.